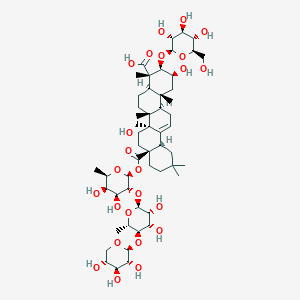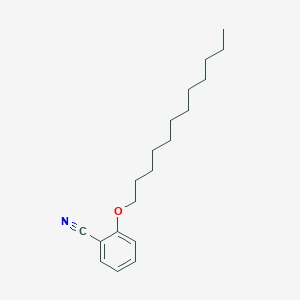
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride, also known as DABA, is a chemical compound that has been the subject of extensive scientific research. It is a derivative of the amino acid tyrosine and has been found to have a range of potential applications in the fields of medicine, biochemistry, and pharmacology.
Mechanism of Action
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride has been found to exert its effects through a variety of mechanisms, including the inhibition of enzymes involved in the production of reactive oxygen species and the modulation of various signaling pathways. It has also been found to interact with cellular membranes and proteins, potentially influencing their function.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride can have a range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, potentially offering a new avenue for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride in lab experiments is its relatively low cost and ease of synthesis. However, it can be challenging to work with due to its low solubility in water and other solvents. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
Future Directions
There are numerous potential future directions for research involving 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride. One area of interest is its use as a building block for the synthesis of novel drugs and compounds. Additionally, further investigation into its potential as an antioxidant, anti-inflammatory agent, and neuroprotective agent could lead to the development of new therapies for a variety of diseases. Finally, the potential use of 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride in the field of materials science, particularly in the development of new polymers and materials, is an area that warrants further exploration.
Scientific Research Applications
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its use as a building block for the synthesis of novel drugs and compounds. 3,5-Diamino-4-hydroxybenzoic acid dihydrochloride has also been studied for its potential as an antioxidant, with researchers investigating its ability to scavenge free radicals and protect cells from oxidative damage.
properties
CAS RN |
177960-39-3 |
|---|---|
Product Name |
3,5-Diamino-4-hydroxybenzoic acid dihydrochloride |
Molecular Formula |
C7H10Cl2N2O3 |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3,5-diamino-4-hydroxybenzoic acid;dihydrochloride |
InChI |
InChI=1S/C7H8N2O3.2ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,10H,8-9H2,(H,11,12);2*1H |
InChI Key |
PTPSGXXEBQSVSM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)O)N)C(=O)O.Cl.Cl |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)N)C(=O)O.Cl.Cl |
Other CAS RN |
177960-39-3 |
synonyms |
3,5-diamino-4-hydroxybenzoic acid dihydrochloride ALT 486 ALT-486 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)


![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)




![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
